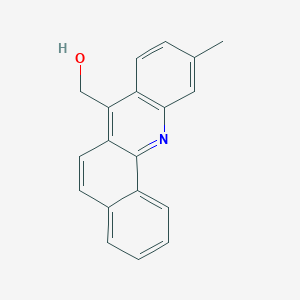
7-Hydroxymethyl-10-methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxymethyl-10-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Acridine derivatives, including 7-hydroxymethyl-10-methylbenz(c)acridine, have been investigated for their potential anticancer properties. Research indicates that acridine compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting DNA synthesis. For instance, studies have shown that certain acridines exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of acridine derivatives in neurodegenerative diseases like Alzheimer's. This compound has been explored for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In vitro assays demonstrated that this compound could effectively inhibit AChE activity, suggesting its potential as a therapeutic agent for cognitive disorders .
Antimicrobial Properties
The antimicrobial activity of acridine derivatives has also been documented. Research has shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Dye Technology
Acridines are well-known for their application as dyes due to their fluorescent properties. This compound can be utilized in the production of fluorescent materials for biological imaging and visualization of biomolecules. Its ability to absorb and emit light makes it suitable for applications in laser technologies and photonic devices .
Material Science
Corrosion Inhibition
In material science, acridine derivatives have been studied for their efficacy as corrosion inhibitors. This compound has demonstrated significant protective effects on metals exposed to corrosive environments. Experimental results indicate that this compound can effectively reduce corrosion rates in mild steel when used at low concentrations, showcasing its potential for industrial applications .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against breast and prostate cancer cells |
| Neuroprotective Effects | Inhibits AChE activity; potential Alzheimer's treatment | |
| Antimicrobial Properties | Effective against Staphylococcus aureus; MIC values documented | |
| Dye Technology | Fluorescent Materials | Used in biological imaging; suitable for laser technologies |
| Material Science | Corrosion Inhibition | Reduces corrosion rates in mild steel; effective at low concentrations |
Case Studies
- Anticancer Study : A study conducted on various acridine derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 μM, demonstrating its potential as an anticancer agent.
- Neuroprotective Research : In a comparative study of AChE inhibitors, this compound showed a competitive inhibition profile with an IC50 value of 5 nM, indicating its strong potential as a neuroprotective compound.
- Corrosion Inhibition Experiment : A laboratory experiment tested the effectiveness of various acridine derivatives as corrosion inhibitors in acidic environments. The results showed that this compound provided up to 95% inhibition efficiency at concentrations as low as 100 ppm.
Eigenschaften
CAS-Nummer |
160543-06-6 |
|---|---|
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(10-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-8-15-17(11-21)16-9-7-13-4-2-3-5-14(13)19(16)20-18(15)10-12/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
KQJATOLRXGASOI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |
Key on ui other cas no. |
160543-06-6 |
Synonyme |
7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















